molecular formula C10H12F2O2 B1394491 3-(4-Difluoromethoxy-phenyl)-propan-1-ol CAS No. 1057671-58-5

3-(4-Difluoromethoxy-phenyl)-propan-1-ol

Cat. No.: B1394491
CAS No.: 1057671-58-5
M. Wt: 202.2 g/mol
InChI Key: WSTHTKTWNBKLBF-UHFFFAOYSA-N
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Description

3-(4-Difluoromethoxy-phenyl)-propan-1-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Difluoromethoxy-phenyl)-propan-1-ol typically involves the difluoromethylation of phenols. One common method includes the reaction of 4-hydroxyphenylpropanol with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Difluoromethoxy-phenyl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products Formed

    Oxidation: Formation of 3-(4-Difluoromethoxy-phenyl)-propanal or 3-(4-Difluoromethoxy-phenyl)-propanone.

    Reduction: Formation of 3-(4-Difluoromethoxy-phenyl)-propane.

    Substitution: Formation of various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Difluoromethoxy-phenyl)-propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the difluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Difluoromethoxy-phenyl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Trifluoromethoxy-phenyl)-propan-1-ol
  • 3-(4-Methoxy-phenyl)-propan-1-ol
  • 3-(4-Chloromethoxy-phenyl)-propan-1-ol

Uniqueness

Compared to similar compounds, 3-(4-Difluoromethoxy-phenyl)-propan-1-ol exhibits unique properties due to the presence of the difluoromethoxy group. This group imparts increased metabolic stability and lipophilicity, which can enhance the compound’s performance in various applications. Additionally, the difluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTHTKTWNBKLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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